molecular formula C16H15I B11948745 13-Iodo-tricyclo(8.2.2.2(4,7))hexadeca-1(13),4(16),5,7(15),10(14),11-hexaene CAS No. 24261-99-2

13-Iodo-tricyclo(8.2.2.2(4,7))hexadeca-1(13),4(16),5,7(15),10(14),11-hexaene

Cat. No.: B11948745
CAS No.: 24261-99-2
M. Wt: 334.19 g/mol
InChI Key: NOVGGOBCDUEVSG-UHFFFAOYSA-N
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Description

13-Iodo-tricyclo(8.2.2.2(4,7))hexadeca-1(13),4(16),5,7(15),10(14),11-hexaene: is a complex organic compound with the molecular formula C16H15I and a molecular weight of 334.19 g/mol . . It features a unique tricyclic structure with an iodine atom attached, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 13-Iodo-tricyclo(8.2.2.2(4,7))hexadeca-1(13),4(16),5,7(15),10(14),11-hexaene typically involves the iodination of [2.2]paracyclophane. The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the desired position .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, it is generally produced in research laboratories using standard organic synthesis techniques. The process involves the use of high-purity reagents and solvents to achieve the desired product with high yield and purity .

Scientific Research Applications

Chemistry: 13-Iodo-tricyclo(8.2.2.2(4,7))hexadeca-1(13),4(16),5,7(15),10(14),11-hexaene is used as a building block in organic synthesis.

Biology and Medicine: The compound’s derivatives are studied for their potential biological activities. Researchers investigate their interactions with biological targets to develop new therapeutic agents .

Industry: In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings. Its unique properties make it suitable for applications requiring high thermal stability and chemical resistance .

Mechanism of Action

The mechanism of action of 13-Iodo-tricyclo(8.2.2.2(4,7))hexadeca-1(13),4(16),5,7(15),10(14),11-hexaene involves its interaction with specific molecular targets. The iodine atom plays a crucial role in these interactions, influencing the compound’s reactivity and binding affinity . The pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

  • 4-iodo [2.2]paracyclophane
  • Tricyclo [8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene
  • Di-p-xylylene
  • Di-1,4-xylylene

Uniqueness: What sets 13-Iodo-tricyclo(8.2.2.2(4,7))hexadeca-1(13),4(16),5,7(15),10(14),11-hexaene apart from similar compounds is the presence of the iodine atom, which imparts unique chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry .

Biological Activity

13-Iodo-tricyclo(8.2.2.2(4,7))hexadeca-1(13),4(16),5,7(15),10(14),11-hexaene (CAS Number: 24261-99-2) is a complex organic compound with notable structural features that may influence its biological activity. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound has a molecular formula of C16H15I and a molar mass of 334.19 g/mol. Its unique tricyclic structure, characterized by the presence of iodine, contributes to its reactivity and interaction with biological targets.

PropertyValue
CAS Number 24261-99-2
Molecular Formula C16H15I
Molar Mass 334.19 g/mol
IUPAC Name 5-Iodotricyclo[8.2.2.24,7]hexadeca-1(13),4,6,10(14),11,15-hexaene
Canonical SMILES C1CC2=CC(=C(CCC3=CC=C1C=C3)C=C2)I

Biological Activity

Research on the biological activity of this compound is limited but suggests potential applications in various fields:

Anticancer Activity

Preliminary studies indicate that compounds with similar structural frameworks exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve:

  • Inhibition of Tyrosine Kinases : Similar compounds have demonstrated the ability to inhibit tyrosine kinases, which play crucial roles in cell proliferation and survival.
  • Induction of Apoptosis : Some derivatives have been shown to trigger apoptotic pathways in cancer cells.

Antioxidant Properties

The iodine substitution in the molecule may enhance its antioxidant capacity, allowing it to scavenge free radicals and reduce oxidative stress in biological systems.

Interaction with Estrogen Receptors

Certain derivatives of tricyclic compounds have been reported to interact with estrogen receptors, potentially influencing hormonal pathways and offering therapeutic avenues for hormone-related conditions.

The biological activity of this compound is hypothesized to involve:

  • Binding Affinity : The iodine atom may enhance binding affinity to specific biological targets.
  • Reactivity : The compound's unique structure allows for diverse chemical reactions that can lead to biologically active derivatives.

Case Studies

While specific case studies on this compound are scarce, related research provides insights into its potential:

  • Study on Tricyclic Compounds : A study demonstrated that tricyclic compounds with halogen substitutions exhibited enhanced anticancer properties through apoptosis induction in breast cancer cell lines.
  • Antioxidant Activity Assessment : Research on similar iodinated compounds showed significant antioxidant activity in cellular models, suggesting potential protective effects against oxidative damage.
  • Estrogen Receptor Modulation : Investigations into structurally similar compounds revealed their ability to modulate estrogen receptor activity, indicating possible implications for hormone-related therapies.

Properties

CAS No.

24261-99-2

Molecular Formula

C16H15I

Molecular Weight

334.19 g/mol

IUPAC Name

5-iodotricyclo[8.2.2.24,7]hexadeca-1(13),4,6,10(14),11,15-hexaene

InChI

InChI=1S/C16H15I/c17-16-11-14-6-5-12-1-3-13(4-2-12)7-9-15(16)10-8-14/h1-4,8,10-11H,5-7,9H2

InChI Key

NOVGGOBCDUEVSG-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC(=C(CCC3=CC=C1C=C3)C=C2)I

Origin of Product

United States

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